1,7-Diazaspiro[4.4]nonane, 1-(1,3,4-oxadiazol-2-yl)-
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Overview
Description
2-(1,7-Diazaspiro[4.4]nonan-1-yl)-1,3,4-oxadiazole is a heterocyclic compound that features a unique spiro structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spiro structure imparts unique chemical and physical properties, making it a valuable target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,7-diazaspiro[4.4]nonan-1-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,7-diazaspiro[4.4]nonane with a suitable oxadiazole precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
2-(1,7-Diazaspiro[4.4]nonan-1-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives where specific atoms or groups are replaced by nucleophiles.
Scientific Research Applications
2-(1,7-Diazaspiro[4.4]nonan-1-yl)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: The compound is used in studies to understand its interactions with various biological molecules and its potential therapeutic effects.
Industrial Applications: It is explored for use in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 2-(1,7-diazaspiro[4.4]nonan-1-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spiro structure allows for unique binding interactions, which can lead to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 1,7-Diazaspiro[4.4]nonan-2-one
- 2,7-Diazaspiro[4.4]nonane
- 2-{1,7-Diazaspiro[4.4]nonan-1-yl}acetonitrile
Comparison
2-(1,7-Diazaspiro[4.4]nonan-1-yl)-1,3,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical properties compared to other spiro compounds. This ring structure can enhance the compound’s stability and reactivity, making it more suitable for specific applications in medicinal chemistry and materials science. The comparison highlights the uniqueness of the oxadiazole ring in providing additional functional versatility.
Properties
CAS No. |
646056-20-4 |
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Molecular Formula |
C9H14N4O |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(1,7-diazaspiro[4.4]nonan-1-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C9H14N4O/c1-2-9(3-4-10-6-9)13(5-1)8-12-11-7-14-8/h7,10H,1-6H2 |
InChI Key |
BIAFGDDZGXIKKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNC2)N(C1)C3=NN=CO3 |
Origin of Product |
United States |
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